molecular formula C17H18Si B14663878 1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene CAS No. 51343-48-7

1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene

Cat. No.: B14663878
CAS No.: 51343-48-7
M. Wt: 250.41 g/mol
InChI Key: NSIPEFHHLTVFKK-UHFFFAOYSA-N
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Description

1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene is an organosilicon compound with the molecular formula C17H18Si . It is a member of the silacyclopentene family, characterized by a five-membered ring containing silicon. This compound is notable for its unique structural features, including two phenyl groups and a methyl group attached to the silicon atom, which impart distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene typically involves the reaction of diphenylmethylsilane with a suitable cyclizing agent. One common method is the cyclization of diphenylmethylsilane using a strong base like sodium hydride (NaH) in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert it into silanes.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or ozone (O3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silacyclopentenes depending on the reagents used.

Scientific Research Applications

1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential in developing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The phenyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its applications in synthesis and material science.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-1-silacyclopent-3-ene
  • 1,1-Diphenyl-1-silacyclopent-3-ene
  • 1-Methyl-1-phenyl-1-silacyclopent-3-ene

Uniqueness

1,1-Diphenyl-3-methyl-1-silacyclopent-3-ene is unique due to the presence of both phenyl and methyl groups attached to the silicon atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications compared to its analogs.

Properties

CAS No.

51343-48-7

Molecular Formula

C17H18Si

Molecular Weight

250.41 g/mol

IUPAC Name

3-methyl-1,1-diphenyl-2,5-dihydrosilole

InChI

InChI=1S/C17H18Si/c1-15-12-13-18(14-15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3

InChI Key

NSIPEFHHLTVFKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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